
1-(1-Methylpiperidin-3-yl)ethanone
Übersicht
Beschreibung
1-(1-Methylpiperidin-3-yl)ethanone is an organic compound with the molecular formula C8H15NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Methylpiperidin-3-yl)ethanone can be synthesized through several methods. One common approach involves the alkylation of piperidine derivatives. For instance, the reaction of 1-methylpiperidine with acetyl chloride under controlled conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Methylpiperidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Neurological Disorders
Research has indicated that 1-(1-Methylpiperidin-3-yl)ethanone exhibits promising effects in treating various neurological disorders. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and neuronal function. The inhibition of CDK activity has been linked to potential therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Study: Alzheimer's Disease
A study explored the effects of CDK inhibitors, including derivatives of this compound, on amyloid precursor protein processing. The results demonstrated that these compounds could reduce amyloid-beta production, a hallmark of Alzheimer's pathology, suggesting their utility in preventing or treating this disease .
Cancer Research
The compound has also been investigated for its anticancer properties. By inhibiting CDK activity, it shows potential in treating various cancers, including leukemia and solid tumors. The ability to regulate cell proliferation makes it a candidate for developing new cancer therapies.
Case Study: Leukemia Treatment
In vitro studies have shown that this compound derivatives can induce apoptosis in cancer cell lines by modulating CDK pathways. This suggests that such compounds could be developed into effective treatments for hematological malignancies like acute lymphoblastic leukemia (ALL) and chronic myeloid leukemia (CML) .
Pharmacological Studies
Pharmacological studies have characterized the compound's interaction with various biological targets. Its pharmacokinetics and bioavailability are being evaluated to determine optimal dosing regimens for therapeutic use.
Comparative Data Table
Application Area | Mechanism of Action | Potential Benefits |
---|---|---|
Neurological Disorders | CDK inhibition | Reduces amyloid-beta production |
Cancer Treatment | Induces apoptosis via CDK modulation | Effective against leukemia and solid tumors |
Pharmacological Research | Evaluates pharmacokinetics | Optimizes dosing regimens |
Wirkmechanismus
The mechanism of action of 1-(1-Methylpiperidin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(1-Methylpiperidin-3-yl)ethanone can be compared with other similar compounds, such as:
- 1-(3-Methylpiperidin-4-yl)ethanone
- 1-(3-Methylpiperidin-1-yl)ethanone
- 1-(3-Hydroxypiperidin-1-yl)ethanone
These compounds share structural similarities but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications .
Biologische Aktivität
1-(1-Methylpiperidin-3-yl)ethanone, also known by its chemical structure CHNO, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 155.21 g/mol
- CAS Number : 13266409
Biological Activity Overview
This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies. The compound has been investigated for its potential effects on the central nervous system and its interactions with various receptors.
1. Neuropharmacological Effects
Research indicates that this compound may influence neurotransmitter systems, particularly those related to dopamine and serotonin pathways. These interactions suggest potential applications in treating neurological disorders.
Table 1: Neuropharmacological Studies
Study Reference | Effect Observed | Methodology |
---|---|---|
Dopaminergic activity | In vitro receptor binding assays | |
Serotonin receptor modulation | Behavioral assays in rodent models |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial activity against certain strains of bacteria.
Table 2: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | No significant activity |
3. Toxicological Profile
Understanding the safety profile of this compound is crucial for its potential therapeutic use. Toxicological assessments indicate that the compound has some degree of toxicity, particularly when ingested.
Table 3: Toxicity Data
Endpoint | Result |
---|---|
Acute toxicity (oral) | H302 - Harmful if swallowed |
Skin irritation | H315 - Causes skin irritation |
Case Study 1: Neuropharmacological Assessment
A study conducted on the effects of this compound on animal models demonstrated significant alterations in behavior indicative of dopaminergic activity. The results suggested that the compound could modulate dopamine levels, providing insights into its potential use in treating disorders such as Parkinson's disease.
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against various bacterial strains. The results indicated moderate antibacterial activity against Staphylococcus aureus, although further studies are required to evaluate its effectiveness against a broader range of pathogens.
Eigenschaften
IUPAC Name |
1-(1-methylpiperidin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(10)8-4-3-5-9(2)6-8/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIDVBVMOLHBID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCN(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20533183 | |
Record name | 1-(1-Methylpiperidin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20533183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91324-25-3 | |
Record name | 1-(1-Methylpiperidin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20533183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-methylpiperidin-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.